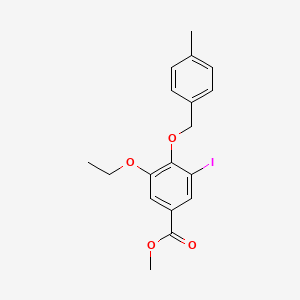

Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate

Description

Properties

Molecular Formula |

C18H19IO4 |

|---|---|

Molecular Weight |

426.2 g/mol |

IUPAC Name |

methyl 3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]benzoate |

InChI |

InChI=1S/C18H19IO4/c1-4-22-16-10-14(18(20)21-3)9-15(19)17(16)23-11-13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3 |

InChI Key |

ZQSNHGZFBREDPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OC)I)OCC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate typically involves a multi-step process. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as NMR, HPLC, and GC are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions can vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds, emphasizing substituent variations, molecular properties, and synthetic yields:

Critical Analysis of Substituent Effects

Iodo vs. Chloro Substituents

The target compound’s 5-iodo group increases molecular weight and polarizability compared to chloro derivatives (e.g., compound 23 or 24). Iodine’s larger atomic radius may enhance halogen bonding but reduce solubility in aqueous media .

Benzyloxy Variations

- The 4-methylbenzyl group in the target compound enhances lipophilicity compared to 4-methoxybenzyl (compound 25, 93% yield ) or 2,3-dimethylbenzyl (compound 30, 87% yield ).

Ester vs. Acid Functional Groups

The target compound’s methyl ester contrasts with carboxylic acid derivatives (e.g., compound 29, 89% yield ), which may alter bioavailability. Ester groups typically improve membrane permeability but require hydrolysis for activation .

Biological Activity

Methyl 3-ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, includes an ethoxy group, an iodine atom, and a 4-methylbenzyl ether. These features contribute to its reactivity and possible interactions with biological systems. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including ethoxylation and benzylation reactions. The general synthetic route is outlined below:

- Starting Material : A suitable benzaldehyde derivative.

- Ethoxylation : Using ethanol (EtOH) and a strong base (e.g., sodium hydride).

- Benzylation : Introducing the 4-methylbenzyl ether group using 4-methylbenzyl chloride and a base (e.g., potassium carbonate).

The biological activity of this compound may involve the inhibition of specific enzymes or receptors associated with cancer progression. Benzaldehyde derivatives have been shown to interact with xanthine oxidase (XO), leading to reduced proliferation of cancer cells through oxidative stress pathways .

Antifungal Activity

Research indicates that certain benzaldehyde derivatives can disrupt cellular antioxidation systems in pathogenic fungi, enhancing susceptibility to oxidative damage. This suggests that this compound may possess antifungal properties by targeting similar pathways .

Inhibition Studies

In vitro studies involving related benzaldehyde derivatives have demonstrated their ability to inhibit key enzymes involved in metabolic pathways linked to cancer cell survival. This implies that this compound could exhibit similar inhibitory effects .

Case Study 1: Antifungal Properties

A study explored the antifungal activity of various benzaldehyde derivatives, including this compound. The results indicated that these compounds significantly disrupted the antioxidation systems of fungi, leading to increased oxidative stress and cell death .

Case Study 2: Cancer Cell Inhibition

In another study, researchers investigated the effects of benzaldehyde derivatives on cancer cell lines. The findings revealed that these compounds inhibited the growth of cancer cells by interfering with metabolic pathways essential for cell survival. The study highlighted the potential of this compound as a candidate for further development in cancer therapy .

Comparative Analysis with Related Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Methyl 3-Ethoxy-5-Iodo Benzoate | Contains iodine; potential anticancer activity | Anticancer properties |

| Methyl 3-Ethoxy Benzaldehyde | Lacks iodine; primarily an aldehyde | Limited biological activity |

| Methyl 3-(Trifluoromethyl)-4-hydroxybenzoate | Contains trifluoromethyl; different biological activity | Antimicrobial effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.